molecular formula C4H6N2O2S B12899747 5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one CAS No. 88043-41-8

5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one

Cat. No.: B12899747
CAS No.: 88043-41-8
M. Wt: 146.17 g/mol
InChI Key: FRMYDYARMGSJTI-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one ( 88043-41-8) is a chemical compound with the molecular formula C4H6N2O2S and a molecular weight of 146.17 g/mol . It belongs to the class of 1,3,4-thiadiazoles, a heterocyclic scaffold of significant interest in scientific research and drug discovery due to its broad spectrum of potential biological activities . The 1,3,4-thiadiazole nucleus is recognized as a privileged structure in medicinal chemistry. Its strong aromaticity contributes to great in vivo stability and its molecular framework allows it to interact with a variety of biological targets . Researchers value this scaffold for its versatility and its presence in compounds with reported pharmacological properties, making it a valuable intermediate for synthesizing novel chemical entities . While specific biological data for this exact derivative may be limited, compounds based on the 1,3,4-thiadiazol-2(3H)-one nucleus have been investigated for their potential to inhibit enzymes like Protoporphyrinogen oxidase (PPO) and have been studied in the context of cancer research . The structural features of this compound make it a promising building block for the development of potential agents in various research fields, including antimicrobial and antitumor studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88043-41-8

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

IUPAC Name

5-methoxy-3-methyl-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C4H6N2O2S/c1-6-4(7)9-3(5-6)8-2/h1-2H3

InChI Key

FRMYDYARMGSJTI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)SC(=N1)OC

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A common approach involves cyclization reactions using substituted thiosemicarbazides. For example:

  • Reagents : Thiosemicarbazide derivatives are treated with acetic anhydride or phosphoryl chloride (POCl₃) in 1,4-dioxane under reflux conditions.
  • Conditions : Reactions typically proceed at 70–80°C for 7–12 hours, yielding thiadiazole cores. For 5-methoxy substitution, methoxy-containing precursors (e.g., methoxyacetic acid) are used.
  • Mechanism : Intramolecular cyclization forms the 1,3,4-thiadiazole ring, with methoxy and methyl groups introduced via precursor design.

Example Protocol :

  • Dissolve 5-methyl-1,3,4-thiadiazol-2-amine (0.02 mol) in 30 mL 1,4-dioxane.
  • Add methoxyacetyl chloride (0.022 mol) dropwise under nitrogen.
  • Reflux at 80°C for 8 hours, then pour into ice water.
  • Filter and recrystallize from ethanol (yield: ~68%).

Catalytic Methods Using Zinc Chloride

Zinc chloride (ZnCl₂) acts as a Lewis acid catalyst in key steps:

  • Schiff Base Formation : Condensation of 5-methyl-1,3,4-thiadiazol-2-amine with methoxy-substituted aldehydes in the presence of ZnCl₂ yields intermediate imines.
  • Thiazolidinone Ring Closure : Subsequent reaction with thioglycolic acid forms the 2(3H)-one moiety.

Optimized Conditions :

Parameter Value
Catalyst Loading 5–10 mol% ZnCl₂
Solvent 1,4-Dioxane or DMF
Temperature 70–90°C
Reaction Time 4–6 hours
Yield 65–74%

Nitrosation and Hydrolysis

A patent-derived method involves nitrosation followed by hydrolysis:

  • Nitrosation : Treat 2-amino-5-methoxy-1,3,4-thiadiazole with sodium nitrite (NaNO₂) in concentrated HCl at 0–5°C.
  • Hydrolysis : Warm the intermediate to 60–80°C in aqueous HCl, followed by extraction with dichloromethane and silica gel chromatography.
  • Recrystallization : Purify from hexane/ethyl acetate (yield: ~70%).

Key Data :

  • IR (KBr): 1688 cm⁻¹ (C=O), 1656 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆): δ 3.74 (s, 3H, OCH₃), 2.85 (s, 3H, CH₃).

Comparative Analysis of Methods

Method Advantages Limitations
Cyclization High atom economy Requires harsh reagents
Catalytic ZnCl₂ Mild conditions Moderate yields
Nitrosation Scalable Multi-step process

Purification and Characterization

  • Chromatography : Silica gel column chromatography (hexane:EtOAc, 9:1) removes byproducts.
  • Spectroscopy : FT-IR and ¹H NMR confirm functional groups, while mass spectrometry (MS) verifies molecular weight (146.17 g/mol).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy (-OCH₃) group at position 5 undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Demethylation : Treatment with hydrobromic acid (HBr) or boron tribromide (BBr₃) replaces the methoxy group with a hydroxyl group, forming 5-hydroxy derivatives .

  • Amination : Reaction with ammonia or primary amines produces 5-amino analogs, which are intermediates for further functionalization .

Table 1: Nucleophilic Substitution Reactions

ReactantConditionsProductApplication
NH₃ (aq)Reflux, 6–8 h5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-onePrecursor for bioactive derivatives
BBr₃ (1.2 eq)CH₂Cl₂, 0°C→RT, 3 h5-Hydroxy-3-methyl-1,3,4-thiadiazol-2(3H)-oneIntermediate for coupling reactions

Ring-Opening and Rearrangement

The thiadiazole ring is susceptible to cleavage under strong acidic or oxidative conditions:

  • Acid-Mediated Ring Opening : Concentrated sulfuric acid (H₂SO₄) induces ring opening, yielding thioamide intermediates that can recyclize into alternative heterocycles (e.g., triazoles) .

  • Oxidative Degradation : Hydrogen peroxide (H₂O₂) oxidizes the sulfur atom, leading to sulfoxide or sulfone derivatives .

Cyclization and Fusion Reactions

The compound serves as a scaffold for synthesizing fused heterocycles:

  • Hydrazine Cyclization : Reaction with hydrazine hydrate forms pyrazole-fused thiadiazoles, enhancing anticonvulsant activity in analogs .

  • Schiff Base Formation : Condensation with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) generates imine-linked derivatives, which exhibit improved lipophilicity and biological target binding .

Example Reaction Pathway

  • Step 1 : 5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one + hydrazine hydrate → 5-Hydrazinyl intermediate.

  • Step 2 : Intermediate + aromatic aldehyde → Fused pyrazole-thiadiazole derivative .

Electrophilic Aromatic Substitution

The electron-rich thiadiazole ring participates in electrophilic reactions:

  • Halogenation : Chlorine or bromine in acetic acid introduces halogens at position 4, modifying electronic properties for drug design .

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) add nitro groups, enabling further reduction to amino derivatives .

Biological Interaction-Driven Reactivity

In medicinal chemistry contexts, the compound interacts with biological targets via:

  • Hydrogen Bonding : The carbonyl oxygen at position 2 binds to enzyme active sites (e.g., carbonic anhydrase) .

  • Hydrophobic Interactions : The methyl group enhances lipid membrane penetration, critical for central nervous system activity .

Comparative Reactivity of Thiadiazole Derivatives

Table 2: Reactivity Trends in 1,3,4-Thiadiazole Analogs

CompoundKey ReactionOutcome
5-Trifluoromethyl derivative POCl₃-mediated phosphorylationEnhanced electrophilicity
5-Amino derivative Schiff base formationAnticonvulsant activity (85% MES protection)
5-Hydroxy derivative EsterificationProdrug synthesis

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one and its derivatives have been investigated for their potential anticancer properties. Research has demonstrated that compounds with the thiadiazole scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of 1,3,4-thiadiazole can inhibit the growth of human leukemia cell lines (HL-60) with IC50 values as low as 0.15 μM, indicating strong potential as anticancer agents .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives of this compound were tested for their minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating significant antibacterial effects .

3. Anticonvulsant Activity

Research indicates that certain derivatives of 1,3,4-thiadiazole exhibit anticonvulsant properties. In vivo studies using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models have revealed that these compounds can provide substantial protection against seizures with minimal toxicity . Specifically, some derivatives showed over 80% protection at effective doses.

Agricultural Applications

1. Potential Herbicide Activity

This compound has been explored for its herbicidal properties. The unique structure of this compound enhances its efficacy in inhibiting the growth of unwanted plants. Studies suggest that it could be developed into a selective herbicide targeting specific weed species while minimizing damage to crops.

Synthesis and Structure

The synthesis of this compound can be achieved through various methods involving thiosemicarbazide and isocyanate derivatives. The compound's structure includes a methoxy group (-OCH₃) and a methyl group on the thiadiazole ring, contributing to its biological activity and reactivity.

Compound NameStructureBiological Activity
This compoundStructureAnticancer activity against various cell lines
5-(Methylthio)-1,3,4-thiadiazoleStructureAntimicrobial properties
2-Methoxy-4-(methylthio)methyl-thiadiazoleStructurePotential herbicide activity

Case Studies

Case Study 1: Anticancer Screening

A study conducted on a series of thiadiazole derivatives highlighted their cytotoxic effects on L1210 mouse lymphocytic leukemia cells. The most effective compounds exhibited IC50 values ranging from 0.20 to 1.5 μM across different tests . This underscores the potential of these compounds in developing new cancer therapies.

Case Study 2: Antimicrobial Testing

In vitro antibacterial assays demonstrated that several derivatives of this compound were effective against both Gram-positive and Gram-negative bacteria with MIC values indicating potent activity . These findings support further investigation into their use as antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one would depend on its specific interactions with biological targets. This might involve binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one with structurally related thiadiazoles:

Compound Name Substituents (Positions) Key Properties Biological Activity/Applications Source
This compound 5-OCH₃, 3-CH₃ Lipophilic, stable crystalline form; IR: 2850 cm⁻¹ (CH), 1560 cm⁻¹ (C=N) Potential enzyme inhibition
5-Amino-1,3,4-thiadiazol-2(3H)-one 5-NH₂ Planar structure; strong H-bonding (N–H⋯N/O); DFT-calculated HOMO-LUMO gap: 4.5 eV Antimicrobial, kinase inhibition
5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione 5-OCH₂CH₃, 2-S Melting point: 128–130°C; IR: 3100 cm⁻¹ (NH), 1350 cm⁻¹ (C=S); dimeric H-bonding Intermediate for disulfide derivatives
3-Benzyl-5-methyl-1,3,4-thiadiazol-2(3H)-one 3-CH₂C₆H₅, 5-CH₃ High yield (81–88%); characterized by X-ray diffraction Ligand for metal complexes
5-(4-Methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-one 5-Ar-OCH₃, 3-C₆H₅ DHFR inhibition (IC₅₀: ~1 μM); molecular docking shows active site interactions Anticancer candidate

Physicochemical Properties

  • Solubility: Methoxy and methyl groups in the target compound increase lipophilicity compared to hydrophilic amino derivatives.
  • Crystallinity: The 5-amino analog forms stable monoclinic crystals via N–H⋯N/O bonds, whereas the methoxy derivative exhibits distinct packing due to reduced H-bonding capacity .
  • Spectral Data: IR: Methoxy C–O stretching (~1350 cm⁻¹) vs. amino N–H stretching (~3100 cm⁻¹) . NMR: Methoxy protons resonate at δ 3.3–3.5 ppm, while methyl groups appear at δ 1.4–2.1 ppm .

Research Findings and Data Tables

Table 2: Thermal and Spectral Properties

Compound Melting Point (°C) IR (cm⁻¹) $^1$H NMR (δ, ppm)
This compound N/A 2850 (CH), 1560 (C=N) 1.4 (CH₃), 3.3 (OCH₃)
5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione 128–130 3100 (NH), 1350 (C=S) 1.4 (CH₃), 4.4 (CH₂)
5-Amino-1,3,4-thiadiazol-2(3H)-one >200 (decomp.) 3400 (NH₂), 1660 (C=O) 6.8 (NH₂)

Biological Activity

5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.

Overview of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole scaffold is recognized for its significant role in drug discovery. These compounds exhibit a variety of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of sulfur in the thiadiazole ring enhances lipid solubility and facilitates cellular permeability, making them suitable candidates for pharmacological applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The compound has been evaluated against various cancer cell lines using the MTT assay to determine its cytotoxic effects.

In Vitro Studies

In vitro evaluations have shown that derivatives of 1,3,4-thiadiazoles can induce apoptosis in cancer cells. For instance:

  • Compound Efficacy : A study reported that certain substituted thiadiazoles exhibited IC50 values ranging from 19.5 µM to 30.1 µM against HL-60 and SKOV-3 cell lines .
  • Mechanism of Action : The cytotoxicity is primarily attributed to the induction of apoptotic pathways as evidenced by acridine orange/ethidium bromide staining assays .
CompoundCell LineIC50 (µM)Mechanism
5fSKOV-319.5Apoptosis
5fHL-6030.1Apoptosis
5cSKOV-326.3Apoptosis
5hSKOV-322.2Apoptosis

Structure-Activity Relationship (SAR)

The biological activity of these compounds is influenced by their structural components. Electron-withdrawing groups tend to reduce cytotoxicity while electron-donating groups enhance it . This relationship is crucial for optimizing lead compounds in anticancer drug development.

Antimicrobial Activity

Beyond anticancer properties, derivatives of this compound also demonstrate significant antimicrobial activity:

  • Broad Spectrum : Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Antimicrobial Efficacy Table

CompoundMicrobial StrainActivity
D-16Staphylococcus aureusEffective
D-16Escherichia coliModerate
D-16Aspergillus nigerEffective

Other Biological Activities

The versatility of the thiadiazole scaffold extends to other therapeutic areas:

  • Anti-inflammatory : Compounds have shown potential in reducing inflammation markers.
  • Antioxidant : Certain derivatives possess antioxidant properties which can be beneficial in preventing oxidative stress-related diseases .

Case Studies and Clinical Implications

Several case studies have demonstrated the clinical relevance of thiadiazole derivatives:

  • In Vivo Studies : In vivo experiments involving tumor-bearing mice have illustrated the targeting ability of certain thiadiazole compounds towards sarcoma cells .
  • Clinical Trials : Some derivatives are currently under investigation in clinical trials for their efficacy against various cancers and other diseases.

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